molecular formula C18H11Br B3254409 5-Bromotetracene CAS No. 23790-75-2

5-Bromotetracene

Cat. No.: B3254409
CAS No.: 23790-75-2
M. Wt: 307.2 g/mol
InChI Key: RTXLSTYNBHZMBV-UHFFFAOYSA-N
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Description

5-Bromotetracene is an organic compound with the molecular formula C18H11Br It is a derivative of tetracene, where a bromine atom is substituted at the fifth position of the tetracene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromotetracene can be synthesized through the bromination of tetracene. One common method involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) as the solvent. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours. The mixture is then poured into ice water to precipitate the product, which is filtered and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the bromination reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Bromotetracene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

    Oxidation and Reduction Reactions: The tetracene core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Dimethylformamide (DMF): Common solvent for reactions involving this compound.

Major Products Formed:

    Substituted Tetracenes: Products of substitution reactions.

    Coupled Products: Resulting from cross-coupling reactions with various partners.

Mechanism of Action

The mechanism by which 5-Bromotetracene exerts its effects is primarily related to its electronic structure. The bromine substitution alters the electronic distribution within the tetracene core, affecting its reactivity and interaction with other molecules. In organic electronics, its semiconducting properties are exploited to facilitate charge transport and improve device performance.

Comparison with Similar Compounds

    Tetracene: The parent compound of 5-Bromotetracene, lacking the bromine substitution.

    Pentacene: Another higher acene with similar electronic properties but different stability and solubility characteristics.

    Anthracene: A smaller acene with different electronic properties and reactivity.

Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and electronic properties. This makes it a valuable compound for specific applications in organic electronics and material science, where tailored electronic properties are essential.

Properties

IUPAC Name

5-bromotetracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXLSTYNBHZMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40782035
Record name 5-Bromotetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40782035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23790-75-2
Record name 5-Bromotetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40782035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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